Cas no 1261997-89-0 (2-(3-Carboxy-4-chlorophenyl)benzoic acid)

2-(3-Carboxy-4-chlorophenyl)benzoic acid is a biphenyl-based carboxylic acid derivative featuring both a chloro and carboxyl substituent on its aromatic rings. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its bifunctional structure allows for further derivatization, enabling the formation of amides, esters, or coordination complexes. The presence of the chloro group enhances reactivity in electrophilic substitution reactions, while the carboxyl groups facilitate solubility in polar solvents and participation in condensation reactions. The compound’s rigid aromatic backbone contributes to stability, making it suitable for applications requiring precise molecular architecture.
2-(3-Carboxy-4-chlorophenyl)benzoic acid structure
1261997-89-0 structure
Product Name:2-(3-Carboxy-4-chlorophenyl)benzoic acid
CAS No:1261997-89-0
MF:C14H9ClO4
MW:276.67186331749
MDL:MFCD18312710
CID:2622213
PubChem ID:53218437
Update Time:2025-10-30

2-(3-Carboxy-4-chlorophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1261997-89-0
    • MFCD18312710
    • DTXSID60683378
    • 4'-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
    • 2-(3-CARBOXY-4-CHLOROPHENYL)BENZOIC ACID
    • SCHEMBL4881566
    • 2-(3-Carboxy-4-chlorophenyl)benzoic acid, 95%
    • 2-(3-Carboxy-4-chlorophenyl)benzoic acid
    • MDL: MFCD18312710
    • Inchi: 1S/C14H9ClO4/c15-12-6-5-8(7-11(12)14(18)19)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)(H,18,19)
    • InChI Key: ZDBKWNNJFWJUFE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 276.0189365Da
  • Monoisotopic Mass: 276.0189365Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 74.6Ų

2-(3-Carboxy-4-chlorophenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB318533-5 g
2-(3-Carboxy-4-chlorophenyl)benzoic acid, 95%; .
1261997-89-0 95%
5g
€1159.00 2023-04-26
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AB318533-5g
2-(3-Carboxy-4-chlorophenyl)benzoic acid, 95%; .
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2-(3-Carboxy-4-chlorophenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261997-89-0)
Order Number:A1125614
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:37
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-(3-Carboxy-4-chlorophenyl)benzoic acid

Introduction to 2-(3-Carboxy-4-chlorophenyl)benzoic Acid (CAS No: 1261997-89-0)

2-(3-Carboxy-4-chlorophenyl)benzoic acid, also known by its CAS number 1261997-89-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure featuring a benzoic acid group attached to a chloro-substituted phenyl ring, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials.

The molecular structure of 2-(3-Carboxy-4-chlorophenyl)benzoic acid consists of two aromatic rings connected by a carboxylic acid group, with a chlorine atom substituting at the para position of one ring and a carboxylic acid group at the meta position of the other. This arrangement imparts distinctive electronic and steric properties to the molecule, making it suitable for various chemical reactions and functionalization processes.

Recent studies have explored the synthesis of 2-(3-Carboxy-4-chlorophenyl)benzoic acid through innovative methodologies that enhance yield and selectivity. Researchers have employed catalytic cross-coupling reactions and microwave-assisted synthesis to streamline the production process, making it more efficient and environmentally friendly.

In terms of applications, 2-(3-Carboxy-4-chlorophenyl)benzoic acid has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to form stable metal complexes has led to its use in catalysis and coordination chemistry, where it serves as a versatile ligand for transition metals.

The compound's physical properties, including its melting point, solubility, and thermal stability, have been extensively characterized using modern analytical techniques such as X-ray crystallography and thermogravimetric analysis (TGA). These studies provide critical insights into its suitability for various industrial applications.

A recent breakthrough involves the use of 2-(3-Carboxy-4-chlorophenyl)benzoic acid in the development of novel pharmaceutical agents targeting specific diseases. Its ability to modulate enzyme activity makes it a valuable candidate in drug discovery programs.

In conclusion, 2-(3-Carboxy-4-chlorophenyl)benzoic acid, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in diverse fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261997-89-0)
A1125614
Purity:99%
Quantity:5g
Price ($):687.0
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